molecular formula C14H12F3NO2S2 B14518203 1,1,1-Trifluoro-N-{2-[(2-methylphenyl)sulfanyl]phenyl}methanesulfonamide CAS No. 62676-81-7

1,1,1-Trifluoro-N-{2-[(2-methylphenyl)sulfanyl]phenyl}methanesulfonamide

Cat. No.: B14518203
CAS No.: 62676-81-7
M. Wt: 347.4 g/mol
InChI Key: CTQSJVDBKUVMDW-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-{2-[(2-methylphenyl)sulfanyl]phenyl}methanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, a sulfonamide group, and a sulfanyl-substituted phenyl ring, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-N-{2-[(2-methylphenyl)sulfanyl]phenyl}methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methylthiophenol with a suitable trifluoromethylating agent, followed by sulfonamide formation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-{2-[(2-methylphenyl)sulfanyl]phenyl}methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-N-{2-[(2-methylphenyl)sulfanyl]phenyl}methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-{2-[(2-methylphenyl)sulfanyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-N-phenylmethanesulfonamide: Similar structure but lacks the sulfanyl and methylphenyl groups.

    1,1,1-Trifluoro-N-{2-[(2-chlorophenyl)sulfanyl]phenyl}methanesulfonamide: Similar structure with a chlorine substituent instead of a methyl group.

    1,1,1-Trifluoro-N-{2-[(2-methoxyphenyl)sulfanyl]phenyl}methanesulfonamide: Similar structure with a methoxy group instead of a methyl group

Uniqueness

1,1,1-Trifluoro-N-{2-[(2-methylphenyl)sulfanyl]phenyl}methanesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

62676-81-7

Molecular Formula

C14H12F3NO2S2

Molecular Weight

347.4 g/mol

IUPAC Name

1,1,1-trifluoro-N-[2-(2-methylphenyl)sulfanylphenyl]methanesulfonamide

InChI

InChI=1S/C14H12F3NO2S2/c1-10-6-2-4-8-12(10)21-13-9-5-3-7-11(13)18-22(19,20)14(15,16)17/h2-9,18H,1H3

InChI Key

CTQSJVDBKUVMDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SC2=CC=CC=C2NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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